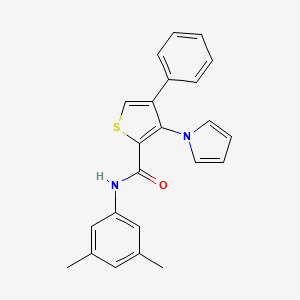

N-(3,5-dimethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(3,5-dimethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic carboxamide derivative featuring a thiophene core substituted with phenyl, pyrrolyl, and 3,5-dimethylphenyl groups. Its structural complexity arises from the combination of aromatic and heterocyclic moieties, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2OS/c1-16-12-17(2)14-19(13-16)24-23(26)22-21(25-10-6-7-11-25)20(15-27-22)18-8-4-3-5-9-18/h3-15H,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOJZJHVKYTQOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3,5-dimethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene core: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution reactions: The phenyl and pyrrole groups are introduced through substitution reactions, often using reagents like phenylboronic acid and pyrrole, respectively.

Amidation: The carboxamide group is formed by reacting the carboxylic acid derivative of the thiophene ring with 3,5-dimethylphenylamine under dehydrating conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(3,5-dimethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, leading to a variety of derivatives with different functional groups.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to N-(3,5-dimethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibit antiviral properties. For instance, derivatives of pyrrole and thiophene have shown promise in inhibiting the replication of viruses such as Hepatitis C and HIV. The mechanism often involves the suppression of cyclooxygenase enzymes, which are crucial in viral replication pathways .

Anticancer Properties

Studies have suggested that this compound may possess anticancer activity. Its structural analogs have been tested against various cancer cell lines, demonstrating cytotoxic effects. For example, compounds with similar structures have shown effectiveness against human cancer cell lines like HT-29 and TK-10, indicating potential for further development in cancer therapy .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport can enhance the performance of electronic devices .

Polymer Chemistry

This compound can be utilized as a building block in the synthesis of novel polymers with tailored properties for specific industrial applications. Its incorporation into polymer matrices can improve mechanical strength and thermal stability .

Antiviral Compound Development

A study focused on the synthesis of pyrrole-based compounds demonstrated that modifications to the core structure could enhance antiviral activity against Hepatitis C virus. The IC50 values indicated effective inhibition at low concentrations, suggesting that similar structural frameworks could be explored for developing new antiviral agents .

Cancer Cell Line Testing

In a series of experiments evaluating the anticancer potential of thiophene derivatives, one compound exhibited an IC50 value of 10 μM against the HT-29 cell line. This finding supports the hypothesis that structural features significantly influence biological activity and highlights the need for further exploration of this compound in anticancer research .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Carboxamide Derivatives

Substituent Position and Electronic Effects

The meta-substituted phenyl groups in compounds like N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () highlight the importance of substituent positioning. For example:

- Crystal Geometry : The 3,5-dimethylphenyl group in trichloro-acetamides induces distinct solid-state packing due to steric and electronic effects, with two molecules per asymmetric unit . This suggests that the target compound’s 3,5-dimethylphenyl group may similarly influence its crystallinity and solubility.

- This contrasts with electron-withdrawing groups (e.g., nitro, fluoro), which improve PET inhibition in hydroxynaphthalene derivatives .

Lipophilicity and Bioactivity Trends

Lipophilicity is a critical determinant of herbicidal activity in carboxamides. For instance:

- Hydroxynaphthalene Derivatives : Lipophilicity (logP) correlates with PET-inhibiting activity, with 3,5-dimethylphenyl-substituted compounds showing optimal balance between solubility and membrane permeability .

Biological Activity

N-(3,5-dimethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound belonging to the thiophene derivative class, characterized by its unique structural components. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H20N2OS |

| Molecular Weight | 372.5 g/mol |

| CAS Number | 1291867-98-5 |

| LogP | 4.4164 |

| Polar Surface Area | 27.1021 |

The compound features a thiophene ring substituted with phenyl and pyrrole groups, alongside a carboxamide moiety. This structural arrangement is believed to contribute to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:

A study demonstrated that the compound exhibited an IC50 value lower than that of standard chemotherapeutics, indicating strong antiproliferative activity against human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colon carcinoma) . The mechanism involves the modulation of apoptosis pathways and inhibition of cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays showed promising results against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that the presence of the pyrrole and thiophene moieties enhances antimicrobial efficacy.

Research Findings:

In a comparative study, this compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory properties of this compound have shown potential in reducing pro-inflammatory cytokine levels in cellular models. The compound's ability to inhibit cyclooxygenase enzymes may underlie its anti-inflammatory effects.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation: Interaction with specific receptors could alter signaling pathways critical for cell survival and proliferation.

- Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to increased cell death.

Research Applications

This compound is being explored for various applications:

Therapeutic Development:

The compound's unique properties make it a candidate for further development as a therapeutic agent in oncology and infectious diseases.

Material Science:

Its electronic properties are being investigated for use in organic semiconductors and photovoltaic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.